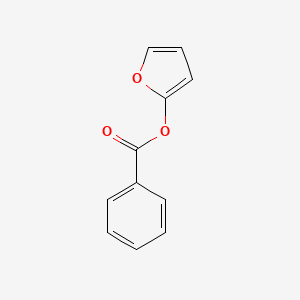

Furan-2-yl benzoate

Description

Furan-2-yl benzoate (B1203000), with the chemical formula C₁₁H₈O₃, is an ester that combines the structural features of furan (B31954) and benzoic acid. smolecule.comchemsrc.com This combination of a five-membered aromatic furan ring with an oxygen atom and a benzoate moiety gives the compound a unique reactivity profile. smolecule.commdpi.com The synthesis of furan-2-yl benzoate can be achieved through methods such as the esterification of furan-2-ol with benzoic acid. smolecule.com Researchers have explored both traditional and microwave-assisted approaches for its synthesis. smolecule.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈O₃ |

| Molecular Weight | 188.18 g/mol |

| LogP | 2.49880 |

| PSA (Polar Surface Area) | 39.44000 |

Source: chemsrc.com

In the field of heterocyclic chemistry, this compound serves as a crucial building block. hoffmanchemicals.com The furan moiety is a common feature in many biologically active molecules, and the presence of the benzoate group provides a site for further chemical modifications. smolecule.comcymitquimica.com This allows chemists to create a diverse array of derivatives with potentially useful properties.

The reactivity of the furan and benzoate rings allows for various chemical transformations. smolecule.com The aromatic nature of both rings makes them susceptible to electrophilic substitution reactions, where other chemical groups can be attached. smolecule.com Furthermore, the ester linkage can be cleaved through nucleophilic substitution, providing another avenue for creating new compounds. smolecule.com

The utility of this compound and its derivatives extends across multiple scientific disciplines, highlighting its interdisciplinary importance.

Medicinal Chemistry: Furan-containing compounds have shown promise as potential therapeutic agents. smolecule.com Research has explored their use as antimicrobial and antitumor agents. smolecule.comsmolecule.com For instance, derivatives of this compound have been investigated for their ability to inhibit enzymes like xanthine (B1682287) oxidase, which is a target for treating hyperuricemia and related conditions. nuph.edu.ua Other complex molecules incorporating the furan-benzoate structure have been studied for their potential anti-inflammatory, and anticancer properties. smolecule.comontosight.aiontosight.ai

Materials Science: The structural properties of this compound make it a candidate for the synthesis of novel polymers and other organic materials. smolecule.comontosight.ai The rigid furan ring can impart desirable thermal and mechanical properties to polymers. The ability to functionalize the molecule allows for the fine-tuning of the material's characteristics for specific applications.

Agricultural Chemistry: There is potential for this compound derivatives to be used in agriculture. smolecule.com Some furan-containing compounds have shown pesticidal or herbicidal properties. smolecule.com Further research in this area could lead to the development of new and effective crop protection agents.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 4-(5-((3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)furan-2-yl)benzoic acid |

| Benzoic acid |

| Ethyl 4-(5-formyl-2-furyl)benzoate |

| Furan |

| Furan-2-ol |

| This compound |

| Methyl 2-(5-formylfuran-2-yl)benzoate |

| Propan-2-yl 2-chloro-5-(5-formylfuran-2-yl)benzoate |

| Propyl 4-(5-formyl-2-furyl)benzoate |

Structure

3D Structure

Properties

IUPAC Name |

furan-2-yl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c12-11(9-5-2-1-3-6-9)14-10-7-4-8-13-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMUXGYCCWIHXMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70416058 | |

| Record name | furan-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70416058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20055-18-9 | |

| Record name | furan-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70416058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Furan 2 Yl Benzoate and Analogues

Esterification Approaches for Furan-2-yl Benzoate (B1203000) Synthesis

The most direct route to furan-2-yl benzoate involves the formation of an ester bond between a furan-2-carboxylic acid derivative and a phenol (B47542) or its corresponding alcohol.

Conventional synthesis of this compound is often achieved through the direct esterification of furan-2-carboxylic acid (also known as 2-furoic acid) with a suitable hydroxyl-containing compound, such as phenol or benzyl (B1604629) alcohol, in the presence of an acid catalyst. smolecule.com This classic method, a variation of Fischer esterification, typically requires heating to drive the reaction towards the product. smolecule.com

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid. google.com The reaction mechanism involves the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. The process is an equilibrium, and removal of water is often necessary to achieve high yields. In some protocols, solid acid catalysts like tungstophosphoric acid (TPA) supported on zirconia have been employed for the esterification of 2-furoic acid with various alcohols, offering a more environmentally benign and recyclable catalytic system. researchgate.net

Table 1: Acid-Catalyzed Esterification of 2-Furoic Acid

| Reactants | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|

| Furan-2-carboxylic acid, Benzyl alcohol | Sulfuric acid | Heating | Benzyl 2-furoate | smolecule.com |

| 2-Furoic acid, n-Butanol | TPA/Zirconia | 125°C, 10 h | n-Butyl-2-furoate | researchgate.net |

| Carboxylic acids, Alcohols | Sulfuric acid and Activated carbon | Liquid phase | General Esters | google.com |

To enhance reaction rates and improve yields, microwave-assisted synthesis has been applied to esterification reactions. This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly shorter reaction times compared to conventional heating. psu.eduscispace.com For instance, the synthesis of various benzoate esters has been successfully achieved in minutes under microwave irradiation, a process that could take several hours with traditional methods. psu.edu This high-efficiency method can be applied to the synthesis of this compound and its analogues, providing a faster and often higher-yielding alternative to conventional heating. smolecule.comresearchgate.net

Furan (B31954) Ring Construction Precursors for Benzoate Derivatization

An alternative synthetic strategy involves constructing the furan ring first, followed by a separate step to introduce the benzoate moiety. This approach is particularly useful for creating substituted furan analogues.

The Paal-Knorr synthesis is a fundamental and widely used method for preparing furans. organic-chemistry.orgwikipedia.orgambeed.com The reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound to form the furan ring. organic-chemistry.orgwikipedia.org Once the substituted furan is synthesized, it can be functionalized. If the furan product contains a hydroxyl group at the 2-position (a furanol, which exists in equilibrium with its keto tautomer), it can then be esterified with benzoic acid or a derivative like benzoyl chloride to yield the desired this compound scaffold. smolecule.com This multi-step process allows for the synthesis of a wide array of substituted furan-2-yl benzoates by varying the starting 1,4-dicarbonyl compound. grafiati.com

The mechanism of the Paal-Knorr furan synthesis involves the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl, leading to a five-membered hemiacetal intermediate that dehydrates to form the aromatic furan ring. wikipedia.org

Table 2: One-Pot Synthesis from Furfural (B47365)

| Starting Material | Reagents | Key Intermediates | Final Product | Reference |

|---|---|---|---|---|

| Furfural | 1. CuCl, t-BuOOH 2. 7-bromo-1-heptene, K₂CO₃, TBAB | Furoic acid | Hept-6-en-1-yl furan-2-carboxylate (B1237412) | mdpi.comresearchgate.net |

Advanced Coupling Reactions for this compound Scaffolds

Modern organic synthesis offers powerful tools for constructing complex molecules through cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are highly effective for forming carbon-carbon bonds. nih.gov These methods can be adapted to synthesize the this compound framework. For example, a furan-2-boronic acid derivative could be coupled with a bromo-substituted benzoate ester, or conversely, a 2-bromofuran (B1272941) could be coupled with a boronic acid-substituted benzoate. nih.gov

Another relevant strategy is the Sonogashira coupling, which typically joins a terminal alkyne with an aryl or vinyl halide. researchgate.net This reaction can be used to construct precursors for benzofurans and could be adapted for furan synthesis, which would then be followed by esterification. researchgate.netnih.gov These advanced methods provide high efficiency and functional group tolerance, enabling the synthesis of complex and highly functionalized this compound analogues. sioc-journal.cn

Suzuki-Miyaura Cross-Coupling Applications

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, valued for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance. nih.gov This palladium-catalyzed reaction, which couples an organoboron species with an organohalide or pseudohalide, has been effectively applied to the synthesis of furan-containing biaryls and related structures. nih.govrsc.org The stability and low toxicity of the organoboron reagents make this method particularly attractive. nih.gov

In the context of this compound analogues, the Suzuki-Miyaura reaction provides a robust route for linking a furan ring to a benzoic acid derivative or vice versa. For instance, the synthesis of N-(biphenyl-4-yl)furan-2-carboxamide derivatives has been accomplished by coupling N-(4-bromophenyl)furan-2-carboxamide with various arylboronic acids. mdpi.com This transformation typically employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like potassium phosphate (B84403) in a suitable solvent system. mdpi.com

Another variation involves the cross-coupling of aryl esters themselves. Research has demonstrated that well-defined palladium-N-heterocyclic carbene (NHC) precatalysts can effectively catalyze the Suzuki-Miyaura coupling of aryl esters, like phenyl furan-2-carboxylate, with arylboronic acids. nsf.gov This approach proceeds via the selective cleavage of the C(acyl)-O bond, offering a direct route to ketones and biaryls from readily available ester starting materials. nsf.gov The reaction conditions are generally mild, and a single, operationally simple protocol can be applied to a diverse range of substrates. nsf.gov

The versatility of this reaction allows for the introduction of various substituents on both the furan and benzoate moieties, enabling the creation of a library of derivatives. mdpi.com For example, the coupling of (5-formylfuran-2-yl)boronic acid with substituted bromobenzenes is a key step in synthesizing precursors for more complex molecules. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling for Furan-Benzoate Analogues

| Starting Material 1 | Starting Material 2 | Catalyst / Base | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-(4-bromophenyl)furan-2-carboxamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | N-(4'-Methoxybiphenyl-4-yl)furan-2-carboxamide | 83% | mdpi.com |

| N-(4-bromophenyl)furan-2-carboxamide | 3-Acetylphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | N-(3'-Acetylbiphenyl-4-yl)furan-2-carboxamide | 75% | mdpi.com |

| Phenyl furan-2-carboxylate | Phenylboronic acid | PEPPSI-IPr / K₂CO₃ | Furan-2-yl(phenyl)methanone | 71% | nsf.gov |

Stille Coupling Reaction in Furan-Benzoate Synthesis

The Stille coupling reaction, which involves the palladium-catalyzed cross-coupling of an organostannane with an organohalide or triflate, is another powerful tool for C-C bond formation. This method has been successfully employed in the synthesis of various furan-based compounds. tandfonline.com

A direct application of this methodology is the synthesis of Methyl 2,5-di(furan-2-yl)benzoate. tandfonline.com This compound was prepared through the Migita-Kosugi-Stille coupling of 2-tributylstannylfuran with methyl 2,5-dibromobenzoate. tandfonline.com The reaction was catalyzed by tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] in toluene (B28343) at an elevated temperature. tandfonline.com This demonstrates the utility of the Stille reaction in constructing systems where a central benzene (B151609) ring is functionalized with furan moieties.

The reaction conditions for Stille couplings can be tailored for various substrates. The synthesis of other furan-aryl structures, such as 4,7-di(furan-2-yl)-2,1,3-benzothiadiazole, also utilizes 2-tributylstannylfuran as the furan donor, coupled with a dibrominated aromatic core under similar catalytic conditions. tandfonline.com While this specific example does not yield a benzoate, it highlights the general applicability of the Stille reaction for creating furan-aryl linkages.

Table 2: Stille Coupling for the Synthesis of Furan-Benzoate Analogues

| Organostannane | Organohalide | Catalyst | Solvent / Temp. | Product | Reference |

|---|---|---|---|---|---|

| 2-Tributylstannylfuran | Methyl 2,5-dibromobenzoate | Pd(PPh₃)₄ | Toluene / 90°C | Methyl 2,5-di(furan-2-yl)benzoate | tandfonline.com |

| 2-Tributylstannylfuran | 4,7-Dibromo-2,1,3-benzothiadiazole | Pd(PPh₃)₄ | Toluene / 90°C | 4,7-Di(furan-2-yl)-2,1,3-benzothiadiazole | tandfonline.com |

Other Novel Synthetic Pathways for this compound Derivatives

Beyond the well-established Suzuki and Stille couplings, several other novel synthetic strategies have been developed for accessing furan derivatives. These methods often employ different catalytic systems or reaction cascades to build the furan ring and its substituents.

One innovative approach involves a one-pot, multi-component reaction. For example, pyrazolo furan-2(5H)-one derivatives have been synthesized by refluxing a mixture of a pyrazole-4-carbaldehyde, pyruvic acid, and an aromatic amine (such as methyl 2-aminobenzoate) in acetic acid. nih.gov This method efficiently constructs a complex furanone structure bearing a benzoate moiety in a single step from simple starting materials. nih.gov

Gold-catalyzed reactions have also emerged as a powerful method for furan synthesis. The reactivity of "furan-ynes" with N-oxides in the presence of a Gold(I) catalyst has been studied, leading to various heterocyclic scaffolds. acs.org While not directly producing a benzoate, this methodology provides a pathway to highly functionalized furan cores that could be further elaborated. For instance, the reaction of a furan-yne with an N-oxide can yield dihydropyridinones or pyranones, depending on the fine-tuning of the reaction conditions. acs.org

Another pathway involves the Wittig reaction, followed by cyclization. A three-step synthesis of (E)-furan-2-yl acrylohydrazide derivatives starts with the Wittig reaction between furan-2-carbaldehyde and ethyl 2-chloroacetate to form an acrylate (B77674) ester. peerj.com This intermediate is then reacted with hydrazine, and the resulting acrylohydrazide is condensed with various benzaldehydes. peerj.com This sequence builds a complex derivative from the initial furan aldehyde.

Palladium catalysis remains central to many novel methods. One such method is the palladium-catalyzed synthesis of functionalized furans from 1,3-dicarbonyl compounds and allyl bromide, which proceeds via a one-pot, three-step domino reaction. mdpi.com This strategy allows for the creation of substituted furan rings that can be key intermediates for more complex targets. mdpi.com

Table 3: Novel Synthetic Pathways to Furan Derivatives

| Reactants | Catalyst / Reagents | Key Features | Product Class | Reference |

|---|---|---|---|---|

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde, pyruvic acid, methyl 2-aminobenzoate | Acetic Acid (solvent) | One-pot, multi-component reaction | Methyl 2-((5-(1,3-diphenyl-1H-pyrazol-4-yl)-2-oxo-2,5-dihydrofuran-3-yl)amino)benzoate | nih.gov |

| Furan-2-carbaldehyde, ethyl 2-chloroacetate, hydrazine, substituted benzaldehydes | PPh₃, NaHCO₃ | Three-step synthesis via Wittig reaction and condensation | (E)-Furan-2-yl acrylohydrazide derivatives | peerj.com |

| Furan-yne, 2,6-dichloropyridine (B45657) N-oxide | [(IPr)Au(NTf₂)] | Gold(I)-catalyzed reaction with N-oxides | Dihydropyridinone | acs.org |

Chemical Reactivity and Transformation Mechanisms of Furan 2 Yl Benzoate Derivatives

Electrophilic Aromatic Substitution on Furan (B31954) and Benzoate (B1203000) Moieties

The furan ring in furan-2-yl benzoate is significantly more reactive towards electrophiles than the benzoate ring. numberanalytics.compearson.comucalgary.ca Furan is an electron-rich aromatic heterocycle, with the oxygen atom donating electron density to the ring, making it highly susceptible to electrophilic attack. numberanalytics.compearson.com This increased reactivity means that electrophilic aromatic substitution on the furan moiety can be achieved under milder conditions compared to benzene (B151609). pearson.com

Electrophilic attack preferentially occurs at the C2 and C5 positions of the furan ring, as the intermediate carbocation (sigma complex) is better stabilized by resonance, involving the lone pair of electrons on the oxygen atom. pearson.comchemicalbook.comquora.com Substitution at the C3 or C4 positions results in a less stable intermediate. chemicalbook.com Common electrophilic substitution reactions for furan derivatives include nitration, bromination, and formylation. numberanalytics.com For instance, furan can be nitrated to 2-nitrofuran (B122572) or brominated to 2-bromofuran (B1272941). numberanalytics.com

In contrast, the benzoate moiety is deactivated towards electrophilic aromatic substitution. The carbonyl group of the ester is electron-withdrawing, reducing the electron density of the benzene ring and making it less nucleophilic. While the aromatic rings of this compound can undergo electrophilic substitution, the furan ring is the more reactive site. smolecule.comsmolecule.com

Table 1: Comparison of Reactivity in Electrophilic Aromatic Substitution

| Aromatic Ring | Relative Reactivity | Preferred Position of Substitution |

| Furan | More reactive than benzene numberanalytics.compearson.comchemicalbook.com | C2 and C5 pearson.compearson.comchemicalbook.com |

| Benzene (in Benzoate) | Less reactive than furan | Meta position (directing effect of the ester group) |

Nucleophilic Substitution Reactions of the Benzoate Ester

The benzoate ester group in this compound is susceptible to nucleophilic substitution reactions. smolecule.com These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon of the ester, leading to the cleavage of the acyl-oxygen bond. Common nucleophilic substitution reactions for esters include hydrolysis, transesterification, and ammonolysis.

Hydrolysis: In the presence of acid or base catalysts, this compound can be hydrolyzed to yield furan-2-ol (which likely exists as its tautomer) and benzoic acid. The reaction of ethyl 4-(3-(furan-2-yl)acrylamido)benzoate with sodium hydroxide (B78521) in a mixture of ethanol (B145695) and water results in the hydrolysis of the ester to 4-(3-(furan-2-yl)acrylamido)benzoic acid with a yield of 89%. vulcanchem.com

Transesterification: This reaction involves the exchange of the furyl group with another alcohol. For example, the reaction of this compound with an alcohol in the presence of an acid or base catalyst would produce a different ester and furan-2-ol. Studies on similar benzoate esters have shown that transesterification can be catalyzed by various agents. bch.rorsc.org

Ammonolysis: Reaction with ammonia (B1221849) or amines leads to the formation of benzamide (B126) and furan-2-ol.

The reactivity of the benzoate ester towards nucleophilic attack is a key aspect of its chemistry, allowing for the modification of this part of the molecule. smolecule.com

Oxidative Transformations of the Furan Ring System

The electron-rich furan ring is susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. researchgate.net These transformations can range from ring-opening reactions to the formation of other heterocyclic systems.

One of the most notable oxidative transformations of furan derivatives is the Achmatowicz reaction . rsc.orgnih.govwikipedia.org This reaction involves the oxidation of a furfuryl alcohol to a 6-hydroxy-2H-pyran-3(6H)-one. nih.govwikipedia.org While this compound itself is not a furfuryl alcohol, related furan derivatives with a hydroxymethyl group at the 2-position undergo this synthetically valuable rearrangement. nih.govchim.it The reaction is typically carried out using oxidizing agents like bromine in methanol (B129727) or meta-chloroperoxybenzoic acid (mCPBA). rsc.orgwikipedia.org

Other oxidative reactions of the furan ring include:

Oxidative cleavage: Strong oxidizing agents can cleave the furan ring to produce dicarbonyl compounds. researchgate.net For example, the oxidation of furan derivatives can yield maleic acid or its derivatives. researchgate.netacs.orgnih.gov The vapor-phase catalytic oxidation of furan and its derivatives often produces maleic acid. researchgate.net

Epoxidation: Oxidation with reagents like mCPBA can lead to the formation of unstable epoxides.

The reaction of 2-alkyl and 2,5-dialkyl substituted furans with pyridinium (B92312) chlorochromate (PCC) can yield E-enediones. preprints.org

Table 2: Products of Furan Ring Oxidation

| Oxidizing Agent/Reaction | Product Type |

| Bromine in Methanol (Achmatowicz) | 6-Hydroxy-2H-pyran-3(6H)-one wikipedia.org |

| mCPBA (Achmatowicz) | 6-Hydroxy-2H-pyran-3(6H)-one rsc.org |

| Vanadium-based catalysts (Vapor-phase) | Maleic acid researchgate.net |

| Pyridinium chlorochromate (PCC) | E-Enediones preprints.org |

Cycloaddition Reactions in this compound Chemistry

The furan ring can participate in cycloaddition reactions, acting as a diene. These reactions are valuable for the construction of more complex polycyclic systems.

[3+2] Cycloaddition for Fused Furan Systems

While direct examples involving this compound are not prevalent in the searched literature, the furan motif is known to participate in [3+2] cycloaddition reactions. A notable example is the synthesis of furans through a tandem 1,2-acyloxy migration and intramolecular [3+2] cycloaddition of enol ether-tethered propargylic esters. acs.orgacs.orgfigshare.comnih.gov This process, often catalyzed by gold or platinum, leads to the formation of dihydrofuran intermediates which then aromatize to the furan ring. acs.org This type of reaction highlights the versatility of furan precursors in constructing complex heterocyclic frameworks. acs.orgacs.orgfigshare.comnih.govresearchgate.net

Cross-Dehydrogenative Coupling Reactions Involving this compound Scaffolds

Cross-dehydrogenative coupling (CDC) reactions are a powerful tool in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds directly from two C-H bonds. Furan derivatives are known to participate in CDC reactions, typically at the electron-rich C2 position. thieme-connect.de These reactions are often catalyzed by transition metals like iron or copper and utilize an oxidant. thieme-connect.de For instance, furan can undergo CDC at the 2-position with ethers, amines, alcohols, and amides. thieme-connect.de While specific examples with this compound were not explicitly detailed in the provided search results, the general reactivity of the furan ring suggests that it could be a suitable substrate for such transformations, allowing for the introduction of various substituents at the C5 position.

Spectroscopic and Structural Elucidation Techniques for Furan 2 Yl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of furan-2-yl benzoate (B1203000). By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of the molecule.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the chemical environment of hydrogen atoms within a molecule. For furan (B31954) derivatives, the protons on the furan ring typically appear as doublets in the range of δ 6.2–7.2 ppm. vulcanchem.com In a related compound, hept-6-en-1-yl furan-2-carboxylate (B1237412), the hydrogen atoms on the furan ring show doublet signals at δ 7.56 (d, J = 0.9 Hz, 1H) and δ 7.16 (dd, J = 3.5, 0.7 Hz, 1H). mdpi.com The aromatic protons of the benzoate group are expected in the δ 7.0–8.5 ppm range. vulcanchem.com

Table 1: Representative ¹H NMR Data for Furan-Containing Compounds

| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity |

|---|---|---|

| Hept-6-en-1-yl furan-2-carboxylate mdpi.com | CDCl₃ | 7.56 (d, J = 0.9 Hz, 1H), 7.16 (dd, J = 3.5, 0.7 Hz, 1H), 6.49 (dd, J = 3.5, 1.7 Hz, 1H) |

| 4-oxobutan-2-yl furan-2-carboxylate rsc.org | CDCl₃ | Not explicitly detailed for the furan moiety in the provided text. |

| (5-Formylfuran-2-yl)methyl benzoate rsc.org | CDCl₃ | 7.21 (d, J = 3.55 Hz, 1H), 6.58 (d, J = 3.55 Hz, 1H), 5.12 (s, 2H), 9.64 (s, 1H) |

This table presents data from related furan compounds to illustrate typical chemical shifts.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. For hept-6-en-1-yl furan-2-carboxylate, the carbon signals of the furan ring and the ester carbonyl group are observed at δ 158.82, 146.17, 144.84, 117.69, and 111.76. mdpi.com The carbonyl carbon of the benzoate group typically appears around δ 165-175 ppm.

Table 2: Representative ¹³C NMR Data for Furan-Containing Compounds

| Compound | Solvent | Chemical Shift (δ ppm) |

|---|---|---|

| Hept-6-en-1-yl furan-2-carboxylate mdpi.com | CDCl₃ | 158.82, 146.17, 144.84, 117.69, 111.76 |

| (5-Formylfuran-2-yl)methyl benzoate rsc.org | CDCl₃ | 178.0, 170.5, 155.6, 153.0, 121.8, 112.7, 57.9, 20.8 |

This table presents data from related furan compounds to illustrate typical chemical shifts.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC), establish correlations between directly bonded protons and carbons. This is crucial for unambiguously assigning the ¹H and ¹³C signals. For instance, in a study of a furan-containing compound, an HMQC experiment was used to confirm the assignments of protons and their attached carbons. mdpi.com A similar experiment on hept-6-en-1-yl furan-2-carboxylate helped to solidify its structural determination. mdpi.com

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In furan-2-yl benzoate, the most characteristic absorption bands are from the carbonyl (C=O) stretching of the ester group and the C-O-C stretching of the furan ring. The C=O stretch is typically strong and appears in the region of 1700-1750 cm⁻¹. For example, in (5-formylfuran-2-yl)methyl benzoate, the ester carbonyl stretch is observed at 1726.86 cm⁻¹. rsc.org The C-O-C stretching vibrations of the furan ring are generally found around 1250 cm⁻¹. vulcanchem.com

Table 3: Key IR Absorption Bands for this compound Analogs

| Functional Group | Compound | Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (ester) | Hept-6-en-1-yl furan-2-carboxylate mdpi.com | 1726.86 |

| C-O-C (furan) | Furan-benzoic acid derivatives (general) vulcanchem.com | ~1250 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular ion peak in the mass spectrum of this compound would confirm its molecular weight. Fragmentation would likely involve the cleavage of the ester bond, leading to characteristic fragment ions corresponding to the benzoyl and furoyl moieties.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass, which allows for the determination of the elemental composition of a molecule. For example, the HRMS of hept-6-en-1-yl furan-2-carboxylate showed a calculated [M+H]⁺ of 209.117221 and a found value of 209.117118, confirming its molecular formula as C₁₂H₁₆O₃. mdpi.com Similarly, for [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl benzoate, the molecular ion [M+H]⁺ was observed at m/z 284.0922 (calculated for C₁₆H₁₄NO₄⁺: 284.0917), validating its composition. vulcanchem.com This level of accuracy is essential for confirming the identity of newly synthesized compounds.

X-ray Diffraction for Crystal Structure Determination

X-ray diffraction stands as a definitive technique for elucidating the solid-state structure of crystalline compounds like this compound. It provides unparalleled detail regarding molecular geometry, including bond lengths and angles, as well as the nature of intermolecular interactions that dictate the crystal packing.

Single-crystal X-ray diffraction studies have been pivotal in understanding the supramolecular chemistry of this compound derivatives. These analyses reveal that the molecule often adopts a nearly planar conformation. For example, one investigation determined the dihedral angle between the furan and benzoate rings to be a mere 3.97(9)°. unimi.it This planarity is a key factor in enabling a network of non-covalent interactions, such as C—H···O and C—H···π hydrogen bonds, which direct the self-assembly of the molecules into well-defined supramolecular structures. unimi.ittandfonline.com

In the crystal lattice of one derivative, molecules are interconnected by C—H···O hydrogen bonds, which form distinct chains. These chains are subsequently linked by C—H···π interactions, creating a comprehensive three-dimensional network that ensures the stability of the crystal packing. unimi.it

Table 1: Crystallographic Data for a this compound Derivative This interactive table provides key crystallographic parameters obtained from a single-crystal X-ray diffraction study.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.8965 (4) |

| b (Å) | 22.0131 (14) |

| c (Å) | 7.2089 (5) |

| β (°) | 106.843 (3) |

| Volume (ų) | 894.26 (10) |

| Z | 4 |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is indispensable in the synthetic chemistry of this compound, serving both to monitor the progression of a reaction and to assess the purity of the final product.

Thin-Layer Chromatography (TLC) is a rapid and convenient method used ubiquitously to follow the course of reactions producing this compound. unimi.itnih.govgoogle.com It allows for the real-time visualization of the consumption of starting materials and the appearance of the desired product. google.com The technique typically employs silica (B1680970) gel-coated plates, with compound visualization achieved under UV light. unibo.itmdpi.comsemanticscholar.orgrsc.org For a derivative of this compound, a representative retention factor (Rf) of 0.6 was reported using a solvent system of dichloromethane (B109758) and petroleum ether (1:2 ratio). rsc.org

For a more rigorous and quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice. It is widely used to determine the precise purity of synthesized this compound derivatives and to quantify their presence. nih.govmdpi.comnih.gov For instance, in studies involving biotransformations, HPLC with a C18 reverse-phase column has been used to monitor the formation of these compounds. nih.gov Detection is commonly performed with a UV detector, often set at a wavelength of 254 nm, providing high sensitivity for the aromatic system present in the molecule. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic transitions within the this compound molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, and the resulting spectrum provides insight into the compound's conjugated π-system. The UV-Vis spectra for furan-based donor-acceptor polymers show absorption bands originating from π-π* transitions. tandfonline.com For a specific this compound derivative, (Z)-ethyl 4-(5-(2-cyano-3-oxo-3-(thiazol-2-ylamino)prop-1-en-1-yl)furan-2-yl)benzoate, a maximum absorption (λmax) is observed at approximately 320 nm, which is characteristic of its conjugated π-system. vulcanchem.com

Computational Chemistry and Theoretical Studies of Furan 2 Yl Benzoate Systems

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic properties of molecules like Furan-2-yl benzoate (B1203000). globalresearchonline.netresearchgate.net By calculating the electron density, DFT methods can accurately predict the molecule's ground-state geometry and electronic structure. globalresearchonline.netnih.gov The process involves optimizing the molecular geometry to find the lowest energy conformation, which corresponds to the most stable structure of the molecule. researchgate.net

Theoretical studies on related furan (B31954) and benzoate compounds often employ hybrid functionals, such as B3LYP, combined with various basis sets (e.g., 6-311++G(d,p) or cc-pVTZ) to achieve a balance between computational cost and accuracy. globalresearchonline.netresearchgate.netnih.gov For Furan-2-yl benzoate, these calculations would reveal key structural parameters like bond lengths, bond angles, and dihedral angles between the furan and benzoate rings. Furthermore, DFT is used to compute electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. researchgate.netepstem.net

| Parameter | Description | Relevance to this compound |

| Geometry Optimization | A computational process to find the three-dimensional arrangement of atoms that corresponds to the minimum energy. | Determines the most stable conformation, including the relative orientation of the furan and benzoate rings. |

| HOMO Energy | Energy of the highest occupied molecular orbital; indicates the ability to donate electrons. | A higher HOMO energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; indicates the ability to accept electrons. | A lower LUMO energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap is associated with higher chemical reactivity and lower kinetic stability. jetir.org |

Vibrational frequency calculations are performed on the optimized geometry of this compound to confirm that the structure is a true energy minimum (i.e., no imaginary frequencies). researchgate.net These calculations predict the positions of vibrational bands in infrared (IR) and Raman spectra. nih.govresearchgate.net By comparing the computed spectra with experimental data, researchers can validate the calculated structure and gain a detailed understanding of the molecule's vibrational modes. nih.gov

For instance, calculations on furan derivatives and methyl benzoate have successfully assigned specific vibrational modes, such as C-H stretching, C=C stretching of the aromatic rings, and C-O ester linkage vibrations. globalresearchonline.netnih.govresearchgate.net This analysis is critical for interpreting experimental spectroscopic data and confirming the molecular identity and structure of this compound.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. researchgate.netjetir.org The MEP map displays regions of varying electrostatic potential on the electron density surface.

For this compound, the MEP analysis would highlight:

Negative Regions (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. They are typically located around electronegative atoms like the oxygen atoms of the carbonyl and ether groups. researchgate.netnih.gov These sites act as hydrogen-bond acceptors. nih.gov

Positive Regions (Blue): These areas, which are electron-deficient, are prone to nucleophilic attack. In this compound, these would be found around the hydrogen atoms of the aromatic rings. nih.gov

The MEP surface is instrumental in understanding intermolecular interactions, such as hydrogen bonding and halogen bonding, and predicting how the molecule will interact with biological receptors or other chemical species. jetir.orgresearchgate.netnih.gov

Molecular Dynamics and Simulation Approaches

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility and its interactions with surrounding molecules, such as solvents or biological macromolecules. By applying a force field to describe the interactions between atoms, MD tracks the atomic trajectories, revealing how the molecule moves, rotates, and changes its shape.

Studies on related furan-based systems, such as furan resins, have used reactive MD simulations to model complex processes like pyrolysis, predicting the evolution of molecular structures and material properties. psu.edu Similarly, MD simulations of this compound could be employed to explore its stability in different environments, its diffusion characteristics, and the dynamics of its binding to a protein active site, complementing the static picture provided by docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties. medcraveonline.com For a series of this compound derivatives, a QSAR model could be developed to predict their activity, for example, as enzyme inhibitors or antimicrobial agents. nih.govresearchgate.net

The process involves calculating a set of molecular descriptors for each compound, which quantify various aspects of its structure (e.g., electronic, steric, and hydrophobic properties). Statistical methods are then used to build a model that relates these descriptors to the observed activity. medcraveonline.commdpi.com QSAR studies on furanones and benzoic acid derivatives have successfully identified key structural features responsible for their biological effects. nih.govresearchgate.net Such models can be invaluable for the rational design of new this compound analogues with potentially enhanced potency and for prioritizing which novel molecules to synthesize and test. nih.gov

| Descriptor Type | Example Descriptors | Information Provided |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Describes the molecule's electronic properties and ability to engage in electrostatic interactions. nih.govresearchgate.net |

| Topological | Molecular connectivity indices, Wiener index | Encodes information about the size, shape, and degree of branching in the molecule. researchgate.net |

| Physicochemical | LogP (lipophilicity), Molar refractivity | Relates to the molecule's solubility, permeability, and steric properties. |

Computational Studies on Catalytic Mechanisms

Computational methods, particularly DFT, are essential for elucidating the mechanisms of chemical reactions, including those involving the synthesis or transformation of this compound. bris.ac.uk These studies can map out the entire reaction pathway, identifying key intermediates, transition states, and calculating the activation energies for each step. mdpi.com

For example, computational investigations into the transition metal-catalyzed synthesis of furan derivatives have provided detailed insights into how catalysts function. researchgate.net By modeling the interaction between the reactants and the catalyst, researchers can understand the catalyst's role in lowering the activation barrier and controlling the reaction's selectivity. mdpi.comprinceton.edu Such studies are crucial for optimizing reaction conditions, improving yields, and designing more efficient catalysts for the synthesis of this compound and related compounds.

In Silico Predictions of Molecular Interactions and Bioactivity Potential

In silico methods are widely used to screen for potential biological activity and to understand how a molecule like this compound might interact with a biological target. Molecular docking is a primary technique in this area, which predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor, such as a protein or enzyme. scialert.net

Docking studies on furan and benzoate derivatives have been used to predict their potential as anticancer, anti-inflammatory, or antimicrobial agents by modeling their interactions with specific enzyme active sites. researchgate.netresearchgate.netdergipark.org.tr These simulations can identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-receptor complex. The results from these in silico predictions, often combined with other computational tools like PASS (Prediction of Activity Spectra for Substances), help to hypothesize a molecule's mechanism of action and guide experimental biological testing. mdpi.comresearchgate.net

Molecular Docking Simulations for Ligand-Receptor Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. This method is crucial in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, research on analogous furan-containing compounds provides a framework for how such studies would be conducted and the insights they could offer. For instance, molecular docking studies on novel furan-azetidinone hybrids have been performed to evaluate their potential as inhibitors of enzymes in Escherichia coli, such as enoyl reductase. ijper.orgijper.org In these types of studies, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The furan derivative is then computationally "docked" into the active site of the enzyme.

The process involves preparing the ligand and protein structures, which includes adding hydrogen atoms and assigning charges. A docking program, such as AutoDock or the GLIDE module of Maestro, then explores various possible binding poses of the ligand within the receptor's active site. ijper.org These poses are scored based on a scoring function that estimates the binding free energy. Lower binding energies typically indicate a more stable ligand-receptor complex.

Key interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are then analyzed. For example, in the docking of furan-azetidinone derivatives with enoyl reductase, pi-pi stacking interactions between the phenyl groups of the ligands and phenylalanine (PHE) and tyrosine (TYR) residues at the active site were found to be important. ijper.org Similar interactions could be anticipated for this compound due to its aromatic rings.

Below is an interactive data table summarizing representative molecular docking results for various furan derivatives against different protein targets, illustrating the type of data generated in such studies.

| Compound Class | Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Furan-azetidinone hybrid | Enoyl reductase (E. coli) | 1C14 | -9.195 | PHE 94, TYR 146 | ijper.org |

| Furan-derived chalcone | Glucosamine-6-phosphate synthase | 2VF5 | -8.5 | ARG588, GLU488, SER347 | mdpi.com |

| 5-acetyl-2-aryl-6-hydroxybenzofuran | α-glucosidase | 2QMJ | -10.21 | ASP214, GLU276, ASP349 | nih.gov |

| 2-(furan-2-yl)quinazolin-4-one derivative | EGFR tyrosine kinase | 1M17 | -7.8 | LEU718, VAL726, ALA743 |

This table presents data from studies on furan derivatives to illustrate the principles of molecular docking, as specific data for this compound is not available.

Prediction of Reaction Pathways and Transition States

Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms, predicting reaction pathways, and characterizing the transition states of chemical reactions involving furan derivatives. These computational methods calculate the potential energy surface of a reaction, allowing for the identification of the lowest energy path from reactants to products.

Specific theoretical studies on the reaction pathways of this compound are not readily found in the literature. However, computational studies on related furan compounds demonstrate the utility of these methods. For example, DFT calculations have been used to investigate the conversion of furfural (B47365) to furan, furfuryl alcohol, and 2-methylfuran (B129897) on a palladium surface. acs.orgrsc.orgscite.ai These studies identify the elementary steps of the reaction, calculate the activation energies for each step, and determine the most favorable reaction pathway.

Another relevant area of study is the theoretical investigation of the reaction kinetics of furan derivatives with radicals, such as the hydroxyl (OH) radical. For 2-acetylfuran, computational methods have been used to construct the potential energy surfaces for OH-addition and H-abstraction reactions. researchgate.net These calculations help to predict the rate constants and dominant reaction channels at different temperatures, which is crucial for understanding the atmospheric chemistry and combustion of these compounds. The transition state for each elementary reaction is located, and its structure and energy are determined.

For a molecule like this compound, theoretical studies could predict its susceptibility to hydrolysis, a key reaction pathway for esters. Such a study would involve modeling the approach of a water molecule or a hydroxide (B78521) ion to the ester's carbonyl carbon, calculating the energy profile for the formation of a tetrahedral intermediate, and the subsequent departure of the furan-2-oxide leaving group. The transition states for these steps would be characterized, providing the activation energy and, consequently, the theoretical reaction rate. Similarly, thermal decomposition pathways, such as the retro-Diels-Alder reaction, have been studied for other furan adducts, revealing how mechanical forces can influence the reaction pathway. uliege.be

The table below provides examples of calculated activation energies and reaction types for various furan derivatives from theoretical studies, showcasing the kind of data these computational approaches can provide.

| Furan Derivative | Reaction Type | Computational Method | Calculated Activation Energy (kcal/mol) | Key Finding | Reference |

| Furfural | Decarbonylation to Furan | DFT | 25.4 | Thermodynamics favors furan production. | acs.orgscite.ai |

| 2-Acetylfuran | H-abstraction by OH radical | M06-2x/cc-pVTZ | 3.5 - 8.0 | H-abstraction from the methyl group is a major channel at high temperatures. | researchgate.net |

| Furan-maleimide adduct | Retro-Diels-Alder | DFT | ~25-30 (unforced) | The reaction can proceed through a concerted or sequential pathway depending on applied force. | uliege.be |

| Furfural | Hydrodeoxygenation to 2-methylfuran | DFT | 16.1 (rate-limiting step) | The pathway involves hydrogenation of the carbonyl, C-O cleavage, and further hydrogenation. | rsc.org |

This table contains data from theoretical studies on various furan derivatives to exemplify the application of computational chemistry in predicting reaction pathways, as specific data for this compound is not available.

Advanced Applications of Furan 2 Yl Benzoate in Material Science

Polymer Synthesis and Engineering with Furan-2-yl Benzoate (B1203000) Monomers

The incorporation of the furan-2-yl benzoate structure into polymer chains imparts unique characteristics, driving research into its use as a monomer for a new generation of advanced materials. Its applications span from creating sustainable, bio-based plastics to developing functional polymers for electronics and optics.

The push for a green economy has intensified research into bio-based polyesters derived from renewable resources, with furan (B31954) derivatives being at the forefront of this movement. researchgate.netnih.gov The furan ring is considered a key bio-based platform chemical, structurally similar to the phenyl rings found in conventional petroleum-based plastics like polyethylene (B3416737) terephthalate (B1205515) (PET). acs.orgresearchgate.net Monomers such as 2,5-furandicarboxylic acid (FDCA) are recognized as top value-added chemicals derived from biomass and are foundational in creating furan-based polyesters like poly(ethylene furanoate) (PEF). researchgate.netmdpi.comnih.gov These materials exhibit comparable or even superior properties to their fossil-based counterparts, including better gas barrier and thermal properties. researchgate.netnih.gov

While much of the research has centered on FDCA and 2,5-bis(hydroxymethyl)furan (BHMF), the principles extend to other furan-based monomers like this compound. acs.orgrug.nl The ester and furan groups within this compound allow it to be theoretically incorporated into polyester (B1180765) chains through polycondensation reactions, contributing to the development of fully bio-based polymers. The synthesis of these polyesters can be achieved through various methods, including melt polymerization and enzymatic processes, the latter being a cleaner, energy-efficient alternative. acs.org The inclusion of different furan derivatives allows for the fine-tuning of the resulting polyester's thermal stability, crystallinity, and mechanical properties. acs.orgrug.nl

Table 1: Comparison of Key Furan-Based Monomers for Polyester Synthesis

| Monomer Name | Abbreviation | Source | Key Feature for Polymerization | Resulting Polymer Example |

| 2,5-Furandicarboxylic acid | FDCA | Biomass (sugars) | Two carboxylic acid groups | Poly(ethylene furanoate) (PEF) |

| 2,5-Bis(hydroxymethyl)furan | BHMF | Biomass (sugars) | Two hydroxyl groups | Aliphatic-furanic copolyesters |

| This compound | - | Synthetic/Bio-derived | Ester and furan functionalities | Potential for novel copolyesters |

Conjugated polymers, which possess alternating single and double bonds, are essential materials for organic electronics, including sensors, solar cells, and electrochromic devices. tandfonline.com The furan ring acts as an effective electron donor (D) unit, which can be combined with electron-accepting (A) units to create D-A type conjugated polymers. tandfonline.comresearchgate.net This architecture is crucial for producing materials with low bandgaps, a desirable property for organic photovoltaic applications. tandfonline.comgoogle.com

Research has demonstrated the synthesis of furan-phenylene monomers with electron-withdrawing groups to create low bandgap polymers. tandfonline.com For instance, a monomer named Methyl 2,5-di(furan-2-yl)benzoate, which shares structural motifs with this compound, was synthesized and studied. tandfonline.com Such monomers are typically polymerized using electrochemical methods or transition-metal-catalyzed cross-coupling reactions like the Migita-Kosugi-Stille coupling. tandfonline.com The resulting polymers are electroactive, meaning they can change their properties in response to electrical stimuli. mdpi.com The incorporation of furan units into the polymer backbone influences the material's electronic and optical properties, making them suitable for applications in advanced electronic systems. researchgate.netmdpi.com

Polymers with optical activity are valuable for applications such as chiral stationary phases in chromatography and for studying polymerization mechanisms. kpi.ua Optical activity in polymers can arise from chiral centers in the main chain, chiral side chains, or a supermolecular helical structure. kpi.ua While research directly detailing the use of this compound to create polymers with optical activity is specific, the synthesis of furan-based chiral-electroactive polymers has been achieved. tandfonline.com

For example, polymers synthesized from furan-phenylene monomers have been shown to exhibit functions like laser diffraction and structural color. tandfonline.com The synthesis of optically active polybenzofuran has been accomplished through asymmetric cationic polymerization, resulting in a polymer with a controlled molecular weight and a specific helical structure (threo-diisotactic). nih.gov This demonstrates that furan-containing monomers can be polymerized in a way that controls the stereochemistry of the polymer chain, leading to materials with distinct optical properties. The benzoate group in this compound could be modified with chiral substituents to directly introduce optical activity into the resulting polymer chains.

Design of Furan-Based Polymer Composites and Blends

To enhance properties and create materials with tailored performance for specific applications, furan-based polyesters are often used to create composites and blends. rsc.org Blending is a straightforward and economically viable method to modify polymer properties without synthesizing new copolymers. nih.gov Furan-based polyesters like PEF, PPF (poly(propylene 2,5-furandicarboxylate)), and PBF (poly(butylene 2,5-furandicarboxylate)) have been blended with various industrial polymers, including PET, poly(L-lactic acid) (PLA), and polycarbonate (PC). researchgate.netnih.gov These blends are studied to understand their miscibility and thermal behavior, aiming to overcome drawbacks of individual furanoates, such as slow crystallization rates. nih.govmdpi.com

The creation of furan-based polymer composites, where fillers are incorporated into the polymer matrix, is another key strategy. For instance, furan resin has been blended with modified hollow glass microspheres to develop flame-retardant thermal insulation materials. mdpi.com Similarly, graphene has been incorporated into furan-polyester matrices via in-situ polymerization to create nanocomposites. mdpi.com These nanocomposites can exhibit enhanced mechanical properties, such as a higher storage modulus, and improved thermal stability, making them promising for applications like packaging materials. mdpi.com The unique chemical structure of this compound could provide interesting interfacial properties in such composites.

Table 2: Examples of Furan-Based Polymer Blends and Composites

| Furan Polymer | Blended/Composite Material | Resulting Property Enhancement | Potential Application |

| Poly(ethylene furanoate) (PEF) | Poly(L-lactic acid) (PLA) | Improved ductility and UV-shielding. mdpi.com | Packaging, Textiles mdpi.com |

| Poly(propylene furandicarboxylate) (PPF) | Graphene | Enhanced mechanical properties and thermal stability. mdpi.com | Advanced Packaging |

| Furan Resin | Hollow Glass Microspheres | Flame retardancy and thermal insulation. mdpi.com | Insulation Materials |

| Furan-based Polyesters | Poly(ethylene terephthalate) (PET) | Creation of next-generation engineering bioplastics. researchgate.net | Engineering Plastics |

This compound in Specialty Chemical Production

Beyond polymerization, this compound and related furan derivatives are important intermediates in the synthesis of a wide array of specialty chemicals. cymitquimica.com The furan ring is a versatile platform that can be chemically modified to produce pharmaceuticals, agrochemicals, and other fine chemicals. cymitquimica.commdpi.com

The synthesis of various furan derivatives often starts from precursors like furan-2-carbaldehyde (furfural), which is readily obtained from agricultural residues. mdpi.commdpi.com this compound itself can be synthesized via several routes, including the esterification of furan-2-carboxylic acid. Derivatives such as Ethyl 4-(5-formylfuran-2-yl)benzoate and Ethyl 4-(5-(chlorocarbonyl)furan-2-yl)benzoate are examples of specialty chemicals that serve as building blocks for more complex molecules. bldpharm.comambeed.com These compounds are used in the development of novel materials and active compounds, including those with potential applications in medicine and electronics. google.comgoogle.com The reactivity of both the furan and benzoate portions of the molecule allows for a diverse range of chemical transformations, making it a valuable scaffold in organic synthesis. smolecule.com

Furan 2 Yl Benzoate in Contemporary Organic Synthesis Strategies

Utilization as a Versatile Synthetic Building Block

Furan-2-yl benzoate's structure, which combines an electron-rich furan (B31954) moiety with a benzoate (B1203000) group, allows it to participate in a wide array of chemical reactions. This versatility has established it as a key starting material and intermediate in the synthesis of more complex molecules. smolecule.comcymitquimica.com Organic chemists utilize this compound and its derivatives as foundational components for constructing diverse molecular architectures, including those with applications in materials science and medicinal chemistry. smolecule.comcymitquimica.com

The furan ring itself is a well-known precursor to a variety of other functionalities. For instance, the Achmatowicz rearrangement provides a powerful method for converting furan derivatives into pyranones, which are valuable intermediates in the synthesis of carbohydrates and other natural products. researchgate.net This transformation highlights the latent potential within the this compound scaffold to generate stereochemically rich and complex structures.

Furthermore, the benzoate group can be strategically manipulated. For example, derivatives such as ethyl 4-(5-(chlorocarbonyl)furan-2-yl)benzoate serve as reactive intermediates for further functionalization, allowing for the introduction of various substituents and the extension of the molecular framework. bldpharm.com The ability to perform reactions on both the furan and benzoate portions of the molecule underscores its utility as a multifunctional building block.

Below is a table summarizing some of the key reactions and applications of this compound as a synthetic building block:

| Reaction Type | Reagents/Conditions | Product Type | Application |

| Achmatowicz Rearrangement | Oxidizing agents (e.g., TBHP), Lewis acids (e.g., VO(OiPr)₃) | Pyranones | Carbohydrate synthesis, natural product synthesis researchgate.net |

| Cross-Coupling Reactions | Palladium catalysts, organoboron reagents | Biaryl compounds | Synthesis of complex aromatic systems chemsrc.com |

| Functional Group Interconversion | Hydrolysis, amidation, etc. | Carboxylic acids, amides, etc. | Diversification of molecular scaffolds cas.cn |

| Cycloaddition Reactions | Dienophiles | Bicyclic adducts | Construction of complex ring systems mdpi.com |

Stereoselective and Enantioselective Transformations

The development of stereoselective and enantioselective reactions is a cornerstone of modern organic synthesis, enabling the preparation of chiral molecules with high precision. This compound and its analogs have been employed as substrates in such transformations, leading to the synthesis of enantiomerically enriched products.

Palladium-catalyzed enantioselective allylic substitution reactions represent a powerful tool for the formation of stereogenic centers. acs.org Research has demonstrated the use of chiral ligands in combination with palladium catalysts to achieve high enantioselectivity in the allylic substitution of substrates derived from furan-containing compounds. acs.org These reactions often proceed via dynamic kinetic asymmetric transformations (DYKAT), where a racemic starting material is converted into a single enantiomer of the product. acs.org

For example, the desymmetrization of meso-compounds is a powerful strategy for generating chirality. While not directly involving this compound, related studies on the desymmetrization of meso-diols using chiral catalysts provide a conceptual framework for potential enantioselective transformations of appropriately substituted furan derivatives. epfl.ch

The following table provides examples of stereoselective transformations involving furan derivatives, which are conceptually applicable to this compound:

| Reaction Type | Catalyst/Ligand System | Key Feature | Outcome |

| Palladium-Catalyzed Allylic Amination | Pd/ (S)-Phanephos | Enantioselective amination of Morita-Baylis-Hillman adducts | Unsaturated amino-esters with moderate enantioselectivity acs.org |

| Palladium-Catalyzed Allylic Alkylation | [Pd(C₃H₅)(cod)]BF₄ / (S)-Tol-BINAP | Dynamic kinetic asymmetric transformation (DYKAT) | Deracemization of trifluoro-substituted allylic benzoates acs.org |

| Organocatalytic Diels-Alder Reaction | Imidazolidinone catalysts | Enantioselective cycloaddition | Bicyclic products with high enantioselectivity caltech.edu |

| Rhenium-Catalyzed Glycosylation | Oxo-rhenium complexes | Stereoselective formation of C-glycosides | Aryl-C-glycosides with high stereoselectivity nih.gov |

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have become increasingly important in guiding the development of synthetic methodologies. These principles aim to reduce waste, minimize the use of hazardous substances, and utilize renewable resources. The synthesis of this compound and related compounds has been a focus of such efforts. rsc.org

Environmentally Benign Reaction Conditions

A key aspect of green chemistry is the use of environmentally friendly reaction conditions. This can include the use of milder reagents, solvent-free reactions, or the use of more sustainable solvents. For example, visible-light-mediated [3+2] cycloaddition reactions have been developed to synthesize naphtho[2,3-b]furan-4,9-diones under environmentally friendly conditions. mdpi.com These methods often offer advantages such as reduced reaction times and improved yields compared to traditional methods.

Solvent selection is another critical factor. The use of biomass-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) is being explored as a more sustainable alternative to traditional organic solvents. ucl.ac.uk Research into solvent-free mechanochemical methods has also shown promise for the selective oxidation of furan derivatives, reducing reaction times and waste. concordia.ca

Sustainable Feedstock Utilization (e.g., Furfural)

The use of renewable feedstocks is a central tenet of green chemistry. Furfural (B47365), a platform chemical derived from the dehydration of pentose (B10789219) sugars found in biomass, is a key renewable starting material for the synthesis of a wide range of furan-based compounds. rsc.org The development of efficient methods to convert furfural into valuable chemicals like this compound is a significant area of research.

One-pot synthesis methods are being developed to convert furfural directly into furan-2-carboxylate (B1237412) esters. mdpi.com These processes often involve the initial oxidation of furfural to furoic acid, followed by in-situ esterification. mdpi.com Such one-pot procedures are highly efficient as they eliminate the need for isolating and purifying intermediate compounds, thereby saving time, resources, and reducing waste. mdpi.com The use of catalysts like copper(I) chloride and oxidants like tert-butyl hydroperoxide allows these transformations to proceed under mild conditions. mdpi.com

The following table summarizes green chemistry approaches relevant to the synthesis of this compound and its precursors:

| Green Chemistry Approach | Example | Advantage |

| Use of Renewable Feedstocks | Synthesis from furfural | Reduces reliance on fossil fuels rsc.orgmdpi.com |

| One-Pot Synthesis | Direct conversion of furfural to furan-2-carboxylate esters | Increased efficiency, reduced waste mdpi.com |

| Environmentally Benign Catalysis | Visible-light photocatalysis | Mild reaction conditions, high efficiency mdpi.com |

| Sustainable Solvents | Use of 2-methyltetrahydrofuran (2-MeTHF) | Reduced environmental impact ucl.ac.uk |

| Mechanochemistry | Solvent-free oxidation of furan derivatives | Reduced solvent use and reaction times concordia.ca |

Mechanistic Investigations of Catalytic Processes Involving Furan 2 Yl Benzoate

Transition Metal-Catalyzed Reactions

Transition metals play a pivotal role in catalyzing a variety of transformations involving furan-2-yl benzoate (B1203000) and related furan (B31954) derivatives. The unique electronic properties of these metals allow for the activation of substrates and the formation of key intermediates, leading to the construction of complex molecular architectures.

Gold-Catalyzed Transformations

Gold catalysts, particularly gold(I) complexes, have emerged as powerful tools for the cycloisomerization and rearrangement of substrates containing furan moieties. These reactions often proceed through the formation of gold carbene intermediates. For instance, gold(I)-catalyzed reactions of propargyl carboxylates with furans can lead to the formation of functionalized cyclopentenones or cyclopentadienyl (B1206354) carboxylates. rsc.org The proposed mechanism involves the generation of a gold(I) carbene, which then undergoes an electrophilic addition to the furan ring, followed by a ring-opening process. rsc.org

Similarly, aryl gold(I) carbenes, generated from 1,6-enynes or through a retro-Buchner reaction of 7-substituted 1,3,5-cycloheptatrienes, react with furans to yield polycyclic compounds. rsc.org DFT calculations have supported the proposed mechanisms, indicating that these transformations proceed through related pathways involving gold(I) carbene intermediates. rsc.org The reaction of aryl gold(I) carbenes with furans can lead to either open-chain products via a Friedel–Crafts-type reaction and subsequent isomerization or ring-closed products through a Michael-type addition. rsc.org

Gold-catalyzed cyclizations of diols containing a furan ring have been shown to occur in aqueous nanomicelles, highlighting the versatility of gold catalysts in different reaction media. organic-chemistry.org Furthermore, gold(I) catalysts can facilitate the reaction of terminal arylalkynyl ethers or ynols with furans to produce phenol (B47542) derivatives. mdpi.com The mechanism of these transformations often involves the dual role of the gold catalyst, acting both as an activator of alkyne groups and as a Lewis acid to promote cyclization. frontiersin.org

Table 1: Examples of Gold-Catalyzed Reactions Involving Furan Derivatives

| Substrate(s) | Catalyst System | Product Type | Reference |

| Propargyl carboxylates and furans | Gold(I) catalysts | Functionalized cyclopentenones or cyclopentadienyl carboxylates | rsc.org |

| 1,6-enynes and furans | Gold(I) catalysts | Polycyclic compounds | rsc.org |

| 7-substituted 1,3,5-cycloheptatrienes and furans | Gold(I) catalysts | Polycyclic compounds | rsc.org |

| Diols with furan moiety | Gold catalysts in nanomicelles | Hetero- or spirocycles | organic-chemistry.org |

| Terminal arylalkynyl ethers/ynols and furans | IPrAuCl/NaBArF | Phenol derivatives | mdpi.com |

Copper-Catalyzed Processes

Copper catalysts are instrumental in various oxidative and coupling reactions involving furan derivatives. For example, the synthesis of hept-6-en-1-yl furan-2-carboxylate (B1237412) involves a copper-catalyzed oxidation of furfural (B47365) to furoic acid. mdpi.com The proposed mechanism suggests that tert-butyl hydroperoxide undergoes homolytic cleavage catalyzed by copper(I) chloride, generating radicals that initiate the oxidation of the aldehyde. mdpi.com

In the context of oxidative dehydrogenative carboxylation, copper catalysts can convert unactivated alkanes to allylic esters. nih.govacs.org While not directly involving furan-2-yl benzoate, the mechanism provides insight into copper's role in C-H activation and C-O bond formation. The process is thought to proceed via the initial conversion of the alkane to an alkene, followed by allylic oxidation. nih.gov The Kharasch–Sosnovsky reaction mechanism, where an allylic radical reacts with a copper carboxylate, is often invoked. acs.org

Copper-catalyzed oxidative cyclization of aryl ketones with styrenes provides a route to multi-substituted furans, with DMSO acting as both solvent and oxidant. organic-chemistry.org Furthermore, a combination of triazole-gold and copper catalysts has been used for the one-pot synthesis of substituted furans from simple starting materials. organic-chemistry.org Copper-catalyzed decarboxylative intramolecular C-O coupling reactions have also been reported for the synthesis of benzofurans from coumarins, although the direct application to this compound itself is not specified. acs.org

Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone for cross-coupling and direct arylation reactions, including those involving furan rings. The direct C-H arylation of furans is a powerful method for synthesizing 2-arylfurans. mdpi.com For instance, palladium acetate (B1210297) can catalyze the direct 5-arylation of furans bearing electron-poor alkenes with aryl bromides, with the base playing a crucial role in controlling the selectivity between direct arylation and Heck-type reactions. researchgate.net

The mechanism for the Pd-catalyzed C-H arylation of benzofurans is thought to be similar to that of other heteroaromatic compounds, although it is not always fully elucidated. mdpi.com The synthesis of furan-2-yl(phenyl)methanone has been achieved through a palladium-catalyzed reaction of phenyl benzoate with furan-2-ylboronic acid. yale.edu

Palladium catalysts are also effective in the cycloisomerization of enyne acetates to produce 2,5-disubstituted furans in the presence of a Lewis acid. organic-chemistry.org A one-pot sequence involving a Sonogashira coupling followed by a Pd(II)-catalyzed cycloisomerization can also yield furans. organic-chemistry.org These reactions highlight palladium's ability to facilitate both C-C and C-O bond formations in the synthesis of furan-containing molecules.

Organocatalytic Systems

Organocatalysis offers a metal-free alternative for various chemical transformations. In the context of furan-containing molecules, organocatalysts have been employed for reactions such as the Diels-Alder reaction. The reaction between furan and acrylic acid or its esters can be catalyzed by Lewis acidic zeolites to form oxanorbornene derivatives, which are precursors to benzoic acid. researchgate.net

The synthesis of enantioenriched 1-substituted 1,3-dihydroisobenzofurans has been achieved through an enantioselective oxa-Michael reaction of o-alkoxyboronate containing chalcone, employing a cinchona alkaloid-based squaramide bifunctional organocatalyst. acs.org While not directly a reaction of this compound, this demonstrates the potential of organocatalysis in constructing complex molecules containing furan-like structures.

Enzyme-Catalyzed Biotransformations (e.g., Cytochrome P450 Metabolism)

The furan ring is susceptible to metabolic activation by cytochrome P450 (P450) enzymes, which can lead to the formation of reactive metabolites. nih.gov The primary P450 enzyme responsible for the oxidation of the furan ring is often CYP2E1. nih.govnih.gov This oxidation is a necessary step for the toxicity associated with some furan-containing compounds. nih.govnih.gov

The initial product of the P450-catalyzed oxidation of furan is the reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA). nih.govnih.govresearchgate.net This reactive metabolite can form adducts with cellular nucleophiles like proteins and DNA. nih.govresearchgate.net The formation of BDA has been quantified in human liver microsomes, and the levels of metabolism are comparable to those in species known to be sensitive to furan-induced toxicity. nih.gov The activity of CYP2E1 has been correlated with the extent of BDA formation, and this process can be inhibited by CYP2E1 inhibitors. nih.gov

In some cases, the furan ring of more complex molecules, such as the diuretic furosemide, can also undergo P450-mediated oxidation, which is linked to its hepatotoxicity. nih.gov

Kinetic Studies and Reaction Profile Analysis

Kinetic studies provide valuable insights into the mechanisms of reactions involving furan derivatives. For the acyl group transfer reactions of 2,4-dinitrophenyl 5-substituted-2-furoates with 4-substituted phenoxides, second-order kinetics were observed. mdpi.com The determined βacyl, ρ(x), and βnuc values suggested an addition-elimination mechanism where the initial nucleophilic attack is the rate-determining step. mdpi.com

In the context of the synthesis of pyrano[2,3-c]pyrazoles, a comprehensive kinetic investigation of a four-component condensation reaction was conducted. tandfonline.com The study analyzed the effects of substituents on the reaction kinetics using Hammett and Exner plots, as well as isokinetic relationships, to elucidate the rate-determining step of the complex reaction mechanism. tandfonline.com

Kinetic studies on the hydrogenation of furan derivatives over metal catalysts, such as the hydrogenation of 2,5-dimethylfuran (B142691) (DMF) over Pt/C, have revealed parallel reaction pathways for ring saturation and ring opening. escholarship.org The reaction kinetics were described by a Langmuir-Hinshelwood model, which assumed non-competitive adsorption of the organic species and hydrogen. escholarship.org Such studies are crucial for understanding and optimizing catalytic processes for the conversion of biomass-derived furans. escholarship.org

Catalyst Design and Recyclability Studies

The synthesis of this compound, primarily through the esterification of furfuryl alcohol with benzoic acid, is a key process that relies heavily on efficient catalytic systems. The design of these catalysts is paramount to achieving high yields, selectivity, and operational sustainability. Research in this area focuses on developing heterogeneous catalysts that can be easily separated from the reaction mixture and reused, thereby aligning with the principles of green chemistry.

The rational design of catalysts for biomass-derived feedstocks, such as furfuryl alcohol, requires careful consideration of several factors. These include tailoring the pore structure to minimize mass transport limitations, ensuring hydrothermal stability for reactions often conducted in aqueous or polar media, and tuning surface properties like hydrophobicity to optimize the adsorption of reactants and desorption of products. royalsocietypublishing.org

Solid Acid Catalysts

Solid acid catalysts are a cornerstone in the esterification of alcohols. Their design often involves immobilizing acidic functional groups onto stable, high-surface-area supports.